3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a reactant used in the synthesis of hedgehog enzyme inhibitors SANT-1 and GANT-61 as anticancer agents .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile has been studied . In the molecule, the five- and six-membered rings form a dihedral angle of 68.41 (16)°. The aldehyde group is nearly coplanar with the pyrazole ring [C-C-C-O torsion angle = -0.4 (5)°]. The three-dimensional architecture is sustained by weak C-H⋯O and C-H⋯π interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile have been analyzed . The molecular formula is C12H12N2O and the molecular weight is 200.24 g/mol .Scientific Research Applications
-
- Application : It has been used in the synthesis of compounds with antipromastigote activity .
- Method : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound derived from it .
- Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (-9.8 kcal/mol) .
-
- Application : It has been used in the synthesis of new series of pyrazole-4-carbonitrile derivatives .
- Method : Aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde afforded 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile .
- Results : The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .
-
- Application : It has been used in the one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4-carbonitrile .
- Method : One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium and further dehydration of oxime using a catalytic amount of orthophosphoric acid .
- Results : The method is metal-free, cost-effective, atom efficient with excellent yield (98–99%). This process serves as a robust and scalable tool for the synthesis of valuable and versatile precursor (nitriles) .
Safety And Hazards
When handling 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile, personal protective equipment should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Adequate ventilation should be ensured and dust formation should be avoided. The compound should be stored in a tightly closed container in a dry and well-ventilated place .
properties
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFAIVGOIVCZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480513 | |
Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
23198-55-2 | |
Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.